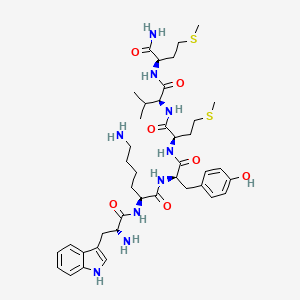

H-D-Trp-Lys-D-Tyr-D-Met-Val-D-Met-NH2

Description

Properties

IUPAC Name |

(2S)-6-amino-2-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]hexanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H61N9O7S2/c1-24(2)35(41(57)46-31(36(44)52)16-19-58-3)50-39(55)33(17-20-59-4)48-40(56)34(21-25-12-14-27(51)15-13-25)49-38(54)32(11-7-8-18-42)47-37(53)29(43)22-26-23-45-30-10-6-5-9-28(26)30/h5-6,9-10,12-15,23-24,29,31-35,45,51H,7-8,11,16-22,42-43H2,1-4H3,(H2,44,52)(H,46,57)(H,47,53)(H,48,56)(H,49,54)(H,50,55)/t29-,31-,32+,33-,34-,35+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMBGOORJEKQQLG-FYKXYPEASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCSC)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@H](CCSC)C(=O)N)NC(=O)[C@@H](CCSC)NC(=O)[C@@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H61N9O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

856.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Trp-Lys-D-Tyr-D-Met-Val-D-Met-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is coupled to the resin-bound peptide using coupling reagents such as HBTU or DIC.

Deprotection: The protecting groups on the amino acids are removed using reagents like TFA.

Cleavage: The completed peptide is cleaved from the resin and purified using HPLC.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and advanced purification techniques are employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

H-D-Trp-Lys-D-Tyr-D-Met-Val-D-Met-NH2 undergoes various chemical reactions, including:

Oxidation: The methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Standard SPPS reagents and conditions.

Major Products

The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as various analogs with modified amino acid sequences.

Scientific Research Applications

Chemical Applications

Peptide Synthesis and Modification

- WKYMVm serves as a model compound in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a resin-bound peptide chain, facilitating the study of coupling and deprotection techniques.

Chemical Reactions

- The compound can undergo various chemical reactions, including oxidation and reduction. For example, methionine residues in WKYMVm can be oxidized to methionine sulfoxide, affecting the peptide's reactivity and biological activity.

Biological Applications

Chemoattractant Properties

- WKYMVm is recognized for its ability to act as a chemoattractant for human phagocytic cells. It stimulates chemotaxis and activation of immune cells, particularly neutrophils, by binding to formyl peptide receptors (FPR) and FPR-like 1 (FPRL1) .

Mechanism of Action

- The mechanism involves binding to specific receptors on immune cells, leading to intracellular calcium mobilization and activation of downstream signaling pathways. This results in enhanced phagocytosis and production of reactive oxygen species by neutrophils .

Medical Applications

Therapeutic Potential

- WKYMVm has been investigated for its potential in modulating immune responses, particularly in inflammatory diseases. Its specificity for the lipoxin A4 receptor makes it a valuable candidate for therapeutic applications aimed at reducing inflammation .

Case Studies

- In studies involving HL-60 cells transfected with FPRL1 or FPR, WKYMVm demonstrated significant activation of neutrophils, highlighting its potential use in clinical settings for immune modulation .

Industrial Applications

Diagnostic Assays and Drug Discovery

Mechanism of Action

The mechanism of action of H-D-Trp-Lys-D-Tyr-D-Met-Val-D-Met-NH2 involves binding to specific receptors on the surface of immune cells. It preferentially activates the lipoxin A4 receptor (FPRL1), leading to the mobilization of intracellular calcium and activation of downstream signaling pathways. This results in enhanced chemotaxis, phagocytosis, and production of reactive oxygen species by neutrophils .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Below is a comparative analysis of H-D-Trp-Lys-D-Tyr-D-Met-Val-D-Met-NH2 with structurally related peptides:

Key Observations:

Metabolic Stability: The incorporation of D-amino acids in this compound distinguishes it from all-L peptides like H-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2, which are prone to enzymatic cleavage .

Receptor Specificity: Compared to Met-Pro-D-Phe-Arg-D-Trp-Phe-Lys-Pro-Val-NH2 (a melanocortin ligand), the target peptide’s shorter sequence and distinct D-residues suggest divergent receptor interactions .

Research Findings and Limitations

Data Gaps

- Structural-Activity Relationships (SAR): Limited studies correlate the D-amino acid positions in this compound with its biological effects.

- Commercial Accessibility : Discontinuation of related analogs (e.g., H-Trp-Lys-Tyr-Met-Val-D-Met-NH2) restricts comparative in vivo testing .

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing and characterizing H-D-Trp-Lys-D-Tyr-D-Met-Val-D-Met-NH2?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly used, with Fmoc/t-Bu chemistry for side-chain protection. Post-synthesis, reverse-phase HPLC with C18 columns and gradient elution (e.g., 0.1% TFA in acetonitrile/water) is employed for purification. Characterization involves mass spectrometry (MALDI-TOF or ESI-MS) to confirm molecular weight and NMR (1H/13C) to verify stereochemistry, particularly for D-amino acids. Purity should exceed 95% for biological assays .

Q. How does this compound interact with FPRL1 and FPRL2 receptors?

- Methodological Answer : Use calcium flux assays in transfected HL-60 cells (e.g., HL-60-FPRL1 or HL-60-FPRL2) to measure receptor activation. For example, WKYMVm (D-Met variant) shows EC50 values of 75 pM for FPRL1 and 3 nM for FPRL2, while the L-conformer (WKYMVM) has EC50 values of 2 nM (FPRL1) and 80 nM (FPRL2) . Radioligand binding assays (e.g., ³H-WKYMVM) can determine dissociation constants (KD ~160 nM for FPRL1) .

Q. What are the primary biological assays used to evaluate this peptide’s activity?

- Methodological Answer :

- Chemotaxis : Boyden chamber assays with neutrophils or monocytes, measuring migration toward nanomolar peptide concentrations .

- Receptor Phosphorylation : Metabolic labeling with orthophosphoric acid to track agonist-induced phosphorylation patterns (e.g., differential FPRL1 phosphorylation by D- vs. L-conformers) .

- Internalization Studies : Fluorescence microscopy or flow cytometry to monitor receptor trafficking post-stimulation .

Advanced Research Questions

Q. How do conformational changes in this compound affect receptor selectivity and signaling outcomes?

- Methodological Answer : Compare D- and L-conformers using molecular dynamics simulations (e.g., GROMACS) to predict binding poses. Validate via mutagenesis (e.g., FPRL1/FPRL2 chimeras) and functional assays. For instance, the D-Met variant induces distinct FPRL1 phosphorylation patterns, suggesting unique receptor conformations . Pair with circular dichroism (CD) spectroscopy to correlate secondary structure with activity .

Q. How can contradictory data on FPRL2 activation by this peptide be resolved?

- Methodological Answer : Contradictions may arise from cell-specific receptor expression (e.g., FPRL2 is constitutively phosphorylated in monocytes) or assay sensitivity. Use siRNA knockdowns to isolate receptor-specific effects. Cross-validate with β-arrestin recruitment assays (e.g., BRET) and GTPγS binding to confirm G-protein coupling . For quantitative discrepancies, standardize calcium flux protocols (e.g., Fluo-4 AM dye concentration, calibration curves) .

Q. What strategies optimize experimental design for comparative studies with peptide analogs?

- Methodological Answer :

- Dose-Response Curves : Test analogs across a 10<sup>−12</sup> to 10<sup>−6</sup> M range to capture EC50/IC50 shifts.

- Control Groups : Include wild-type peptide and receptor antagonists (e.g., WRW4 for FPRL1) to confirm specificity .

- Data Normalization : Express results as % maximum response relative to a reference agonist (e.g., fMLF for FPR) .

Q. What computational methods predict interactions between this peptide and orphan receptors?

- Methodological Answer : Use homology modeling (e.g., SWISS-MODEL) to build FPRL2 structures based on FPRL1 templates. Perform virtual screening (AutoDock Vina) to identify binding pockets. Validate with SPR (surface plasmon resonance) to measure kinetic parameters (kon/koff) .

Data Analysis and Interpretation

Q. How should researchers handle variability in chemotaxis assay results?

- Methodological Answer : Apply statistical normalization (e.g., Z-score) to account for donor-specific neutrophil responses. Use ANOVA with post-hoc tests (Tukey’s HSD) to compare groups. Report variability as SEM ± 15% .

Q. What bioinformatics tools are recommended for pathway analysis downstream of FPRL1/FPRL2 activation?

- Methodological Answer : Use STRING-DB to map interactomes and GSEA (Gene Set Enrichment Analysis) for transcriptomic data. For phosphoproteomics, employ MaxQuant for peptide identification and PhosphoSitePlus for kinase prediction .

Tables for Key Experimental Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.